

An In-depth Technical Guide to the Physical Properties of Cyclohexyl Crotonate

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Compound of Interest

Compound Name: *Cyclohexyl crotonate*

Cat. No.: *B1609219*

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This technical guide provides a comprehensive overview of the key physical properties of **cyclohexyl crotonate**, focusing on its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require precise data for experimental design, process optimization, and safety assessments.

Quantitative Physical Properties

The physical properties of **cyclohexyl crotonate** are summarized in the table below. These values are critical for handling, storage, and application in various chemical processes.

| Physical Property | Value | Conditions |
|-------------------|---|-------------------------------|
| Boiling Point | 221 - 223 °C | @ 760 mmHg[1][2] |
| 104 °C | @ 13 mmHg[3] | |
| Density | 0.96 - 0.98 g/mL | @ 20 °C (Relative Density)[2] |
| Molecular Formula | C ₁₀ H ₁₆ O ₂ | |
| Molecular Weight | 168.23 g/mol | [4] |
| Flash Point | 83.33 °C (182 °F) | TCC[1][5] |
| Vapor Pressure | 0.097 mmHg | @ 25 °C (estimated)[1] |
| Solubility | Soluble in alcohol; slightly soluble in water.[2] | |
| CAS Number | 31416-78-1, 16491-62-6 | [1][4] |

Experimental Protocols: Synthesis and Purification

The determination of physical properties such as the boiling point is intrinsically linked to the purification of the compound. A common method for synthesizing and purifying **cyclohexyl crotonate** is through the Fischer esterification of cyclohexanol with crotonic acid, followed by fractional distillation. This process not only yields the final product but also allows for the experimental determination of its boiling point under specific pressure conditions.

Synthesis of **Cyclohexyl Crotonate** via Fischer Esterification

This protocol describes the synthesis of but-2-enoic acid cyclohexyl ester, an IUPAC name for **cyclohexyl crotonate**.

1. Reactants and Materials:

- Cyclohexanol (220 g)
- Crotonic Acid (199 g)
- p-Toluenesulfonic acid (PTSA) (8 g) - Catalyst

- Toluene (300 mL) - Solvent
- Deionized Water
- 5% Sodium Carbonate solution

2. Reaction Setup:

- A 2-liter reaction flask is equipped with a mechanical stirrer, a thermocouple for temperature monitoring, a Dean-Stark trap to remove water, and a condenser.[3]
- Cyclohexanol, crotonic acid, PTSA, and toluene are added to the flask.[3]

3. Procedure:

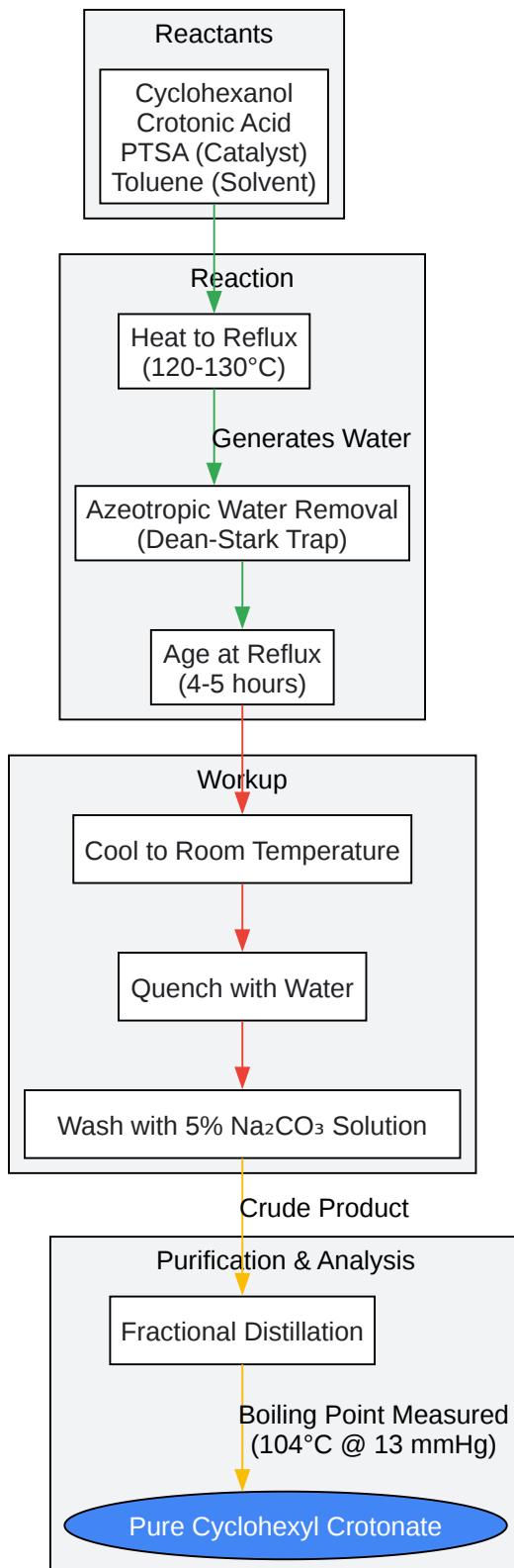
- The reaction mixture is heated to reflux, maintaining a temperature of approximately 120-130°C.[3]
- Water produced during the esterification is removed azeotropically using the Dean-Stark trap.[3]
- The reaction is allowed to proceed at reflux for 4-5 hours, or until no more water is observed to be evolving.[3]

4. Workup and Purification:

- The reaction mixture is cooled to room temperature.
- The mixture is quenched by the addition of 400 mL of water.[3]
- The organic layer is separated and washed with 300 mL of a 5% sodium carbonate solution to neutralize the acidic catalyst and any unreacted crotonic acid.[3]
- The final product is isolated and purified via fractional distillation.[3] The boiling point of **cyclohexyl crotonate** was recorded as 104°C at a pressure of 13 mmHg during this step.[3]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of **cyclohexyl crotonate** as detailed in the experimental protocol.



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Synthesis and Purification Workflow for **Cyclohexyl Crotonate**.

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